![molecular formula C18H17F3O3S B1252941 Pemaglitazar CAS No. 496050-39-6](/img/structure/B1252941.png)
Pemaglitazar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity.
Scientific Research Applications
PPARα/γ Dual Agonism and Metabolic Regulation
Pemaglitazar, a dual α/γ peroxisome proliferator-activated receptor (PPAR) activator, has been extensively studied for its impact on metabolic regulation. Research has shown that it significantly affects lipid metabolism and glucose levels, particularly in models of obesity and diabetes. For example, studies on chiglitazar, a similar PPARα/γ dual agonist, demonstrated its effectiveness in improving insulin resistance and dyslipidemia in obese rat models. Chiglitazar improved insulin and glucose tolerance, decreased plasma insulin levels, and enhanced insulin sensitivity. Additionally, it positively influenced lipid homeostasis, reducing triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels (Li et al., 2006).
Metabolism and Disposition in Humans
The metabolism and disposition of Pemaglitazar have been a focus of several studies. For instance, the metabolism of 14C-Labeled Peliglitazar, a compound similar to Pemaglitazar, was analyzed in humans. This study provided insights into the drug's plasma concentration, elimination half-life, and the major components in plasma. It highlighted that a significant portion of the radioactive dose is recovered in feces, indicating the predominant clearance pathway through biliary elimination (Wang et al., 2011).
Influence on Endothelial Function and Atherogenesis
Pemaglitazar's impact on vascular function and atherogenesis has been explored, particularly in relation to its effects on endothelial progenitor cells. Studies on compounds like aleglitazar, another PPARα/γ agonist, showed significant improvements in endothelial function and reductions in atherosclerosis in specific animal models. These effects were attributed to altered lipoprotein profiles and anti-inflammatory effects on the vascular system (Werner et al., 2014).
Clinical Implications in Various Diseases
The clinical implications of PPAR agonists like Pemaglitazar are vast, covering metabolic diseases, chronic inflammatory diseases, and other conditions. Research indicates that different agonists of the same PPAR subtype can exhibit varied safety profiles and clinical outcomes. Notably, dual- or pan-PPAR agonists, which include compounds similar to Pemaglitazar, have shown promising outcomes in diseases like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (Cheng et al., 2019).
properties
CAS RN |
496050-39-6 |
---|---|
Molecular Formula |
C18H17F3O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
YDTVNTDYQGJBOX-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1SCC[C@@H](C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
SMILES |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.